6-Methoxy-2-octaprenyl-1,4-benzoquinone
Description
Properties
Molecular Formula |
C47H70O3 |
|---|---|
Molecular Weight |
683.1 g/mol |
IUPAC Name |
2-methoxy-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C47H70O3/c1-36(2)18-11-19-37(3)20-12-21-38(4)22-13-23-39(5)24-14-25-40(6)26-15-27-41(7)28-16-29-42(8)30-17-31-43(9)32-33-44-34-45(48)35-46(50-10)47(44)49/h18,20,22,24,26,28,30,32,34-35H,11-17,19,21,23,25,27,29,31,33H2,1-10H3/b37-20+,38-22+,39-24+,40-26+,41-28+,42-30+,43-32+ |
InChI Key |
AFTBILPWMUSGIN-MYCGWMCTSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C)C)C)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC(=O)C=C(C1=O)OC)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Biosynthetic Pathways of 6 Methoxy 2 Octaprenyl 1,4 Benzoquinone
Precursor Compounds and Initial Steps in Quinone Ring Formation
The assembly of 6-Methoxy-2-octaprenyl-1,4-benzoquinone begins with the synthesis of its fundamental building blocks. The aromatic quinoid nucleus and the long octaprenyl side chain are generated through distinct and highly regulated metabolic pathways before their eventual condensation.
Chorismate-Derived Pathways for the Quinoid Nucleus
The benzoquinone ring of the molecule originates from chorismate, a key branch-point metabolite in the shikimate pathway nih.govkegg.jp. This pathway is responsible for the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) in bacteria, plants, fungi, and other microorganisms wikipedia.orgrsc.org. The first committed step in the biosynthesis of the quinone ring in organisms like Escherichia coli is the conversion of chorismate to 4-hydroxybenzoate (B8730719) (PHBA) frontiersin.orgoup.com. This reaction is catalyzed by the enzyme chorismate pyruvate-lyase, the product of the ubiC gene frontiersin.orgoup.com. Chorismate synthase is the final enzyme in the seven-step shikimate pathway that produces chorismate from 5-enolpyruvylshikimate-3-phosphate wikipedia.orgfrontiersin.org.
Isoprenoid Diphosphate (B83284) Synthesis and the Octaprenyl Side Chain Elongation
The octaprenyl side chain is an isoprenoid, a large class of organic molecules built from five-carbon isoprene (B109036) units nih.gov. The synthesis of these C5 precursors—isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP)—occurs via two primary pathways nih.govresearchgate.net. In most bacteria, including E. coli, the non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) or deoxyxylulose 5-phosphate (DXP) pathway, is utilized for this purpose researchgate.netnih.gov.
Once IPP and DMAPP are formed, they undergo sequential condensation reactions to create longer polyprenyl diphosphate chains nih.gov. The elongation to the C40 octaprenyl diphosphate required for ubiquinone-8 synthesis is catalyzed by an octaprenyl diphosphate synthase. This enzyme sequentially adds IPP units to the growing chain.
Prenylation of 4-Hydroxybenzoate
The convergence of the two precursor pathways occurs with the prenylation of the aromatic ring. The octaprenyl side chain is transferred from octaprenyl diphosphate to 4-hydroxybenzoate oup.comwikipedia.org. This critical condensation reaction is catalyzed by the membrane-bound enzyme 4-hydroxybenzoate octaprenyltransferase, which is encoded by the ubiA gene in E. coli nih.govwikipedia.org. The product of this reaction is 4-hydroxy-3-octaprenylbenzoate, the first membrane-associated intermediate in the ubiquinone biosynthetic pathway oup.comwikipedia.org.
Sequential Enzymatic Modifications Leading to this compound
Following the initial prenylation event, the 4-hydroxy-3-octaprenylbenzoate molecule undergoes a series of modifications, including decarboxylation, hydroxylations, and methylations, to form the final ubiquinone product. The formation of this compound occurs at a specific point within this sequence of enzymatic transformations. The pathway involves a precise alternation of hydroxylation and methylation steps oup.comoup.com.
Hydroxylation Reactions in the Biosynthesis of Polyprenylphenols
The ubiquinone biosynthetic pathway in E. coli involves three distinct hydroxylation steps, each catalyzed by a specific hydroxylase oup.comoup.com. After initial prenylation and a subsequent decarboxylation that forms 2-octaprenylphenol (B1237511), a series of modifications occur. One key hydroxylation step is the conversion of 2-octaprenyl-6-methoxyphenol (B1238461) to 2-octaprenyl-6-methoxy-1,4-benzoquinol oup.com. This reaction is catalyzed by the 2-octaprenyl-6-methoxyphenol hydroxylase, an FAD-dependent monooxygenase encoded by the ubiH gene uniprot.org. This hydroxylation is essential for creating the quinol structure that can be oxidized to the final quinone. Hydroxylases, particularly cytochrome P450 enzymes, are known to play a crucial role in the structural diversification of terpenoids by activating inert C-H bonds nih.gov.
O-Methylation Steps Catalyzed by Methyltransferases
The biosynthesis of ubiquinone involves three methylation reactions that utilize S-adenosyl-L-methionine (SAM) as the methyl donor oup.comoup.com. Two of these are O-methylations, and one is a C-methylation. The methoxy (B1213986) group found in this compound is introduced in the first O-methylation step of the pathway oup.comoup.com.
This reaction involves the methylation of the hydroxyl group on 2-octaprenyl-6-hydroxyphenol to form 2-octaprenyl-6-methoxyphenol oup.comresearchgate.net. This step is catalyzed by the enzyme ubiquinone biosynthesis O-methyltransferase, which is encoded by the ubiG gene researchgate.netuniprot.org. This methyltransferase is responsible for two distinct O-methylation steps in the ubiquinone pathway uniprot.orguniprot.org. The final O-methylation in the pathway converts 2-octaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinone into ubiquinone nih.gov. In eukaryotes, the COQ3 polypeptide performs both O-methylation steps uniprot.orgnih.gov.
The Role of Oxygenases in the Formation of this compound
In prokaryotes such as Escherichia coli, a series of oxygenases encoded by the ubi genes are responsible for these hydroxylation events. oup.com Specifically, the formation of the intermediate 2-octaprenyl-6-methoxy-1,4-benzoquinol from 2-octaprenyl-6-methoxyphenol is a hydroxylation step. oup.com This reaction is catalyzed by the enzyme 2-octaprenyl-6-methoxyphenol hydroxylase, which is encoded by the ubiH gene. oup.comuniprot.org This enzyme is a flavin-dependent monooxygenase. nih.gov Mutants lacking a functional ubiH gene are unable to produce ubiquinone and accumulate the precursor 2-octaprenyl-6-methoxyphenol. oup.comuniprot.org
In eukaryotes, including yeast (Saccharomyces cerevisiae) and humans, the homologous enzymes are encoded by the COQ genes. nih.govtandfonline.com The Coq7 protein (encoded by the COQ7 gene) is a key monooxygenase involved in the later stages of CoQ biosynthesis. nih.govtandfonline.comwikipedia.org Coq7 is a mitochondrial hydroxylase that contains a di-iron center and is responsible for the hydroxylation of 5-demethoxyubiquinone, the penultimate step in the pathway. wikipedia.orgnih.govbiorxiv.org While this specific reaction occurs after the formation of this compound, it highlights the essential role of oxygenases throughout the entire biosynthetic process.
Another crucial oxygenase in the eukaryotic pathway is Coq6, a flavin-dependent monooxygenase that carries out the C5-hydroxylation of the benzoquinone ring. nih.govnih.gov The proper function of Coq6 also depends on the presence of ferredoxin (Yah1) and ferredoxin reductase (Arh1) to shuttle electrons for the catalytic cycle. nih.gov
The following table summarizes the key oxygenases involved in the ubiquinone biosynthetic pathway, which includes the formation of this compound.
| Gene | Enzyme Name | Organism | Function in Ubiquinone Biosynthesis |
| ubiH | 2-octaprenyl-6-methoxyphenol hydroxylase | E. coli | Catalyzes the hydroxylation of 2-octaprenyl-6-methoxyphenol to form 2-octaprenyl-6-methoxy-1,4-benzoquinol. oup.comoup.comuniprot.org |
| ubiF | 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol hydroxylase | E. coli | Introduces a hydroxyl group at carbon five of 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol. researchgate.net |
| COQ6 | Flavin-dependent monooxygenase | Eukaryotes | Catalyzes the C5-hydroxylation of the benzoquinone ring. nih.govnih.gov |
| COQ7 (clk-1) | 5-demethoxyubiquinone hydroxylase | Eukaryotes | A di-iron carboxylate hydroxylase that catalyzes the hydroxylation of demethoxyubiquinone. wikipedia.orgnih.govbiorxiv.org |
These oxygenases are integral components of a larger enzyme complex, sometimes referred to as the "CoQ synthome," which is located in the inner mitochondrial membrane and carries out the sequential steps of CoQ biosynthesis. nih.govnih.gov The coordinated action of these enzymes, including the crucial hydroxylation steps catalyzed by oxygenases, ensures the efficient production of the final ubiquinone molecule.
Genetic and Molecular Biological Investigations of 6 Methoxy 2 Octaprenyl 1,4 Benzoquinone Production
Identification and Mapping of ubi Genes in Model Organisms (e.g., Escherichia coli)
The synthesis begins with chorismate, a product of the shikimate pathway. oup.com The enzyme chorismate pyruvate-lyase, encoded by ubiC, catalyzes the first committed step, forming 4-hydroxybenzoate (B8730719) (4-HB). oup.comresearchgate.net Subsequently, the ubiA gene product, 4-hydroxybenzoate octaprenyltransferase, attaches an octaprenyl side chain to the 4-HB ring. oup.comnih.gov
A series of modification reactions on the resulting aromatic ring leads to the formation of ubiquinone. These modifications include hydroxylations, methylations, and a decarboxylation. nih.gov The key hydroxylations are catalyzed by monooxygenases encoded by ubiB (first hydroxylation), ubiH, and ubiF. oup.compsu.edunih.gov A newer gene, ubiI, has been identified as being involved in the aerobic C5-hydroxylation step. nih.gov The O-methylation steps are catalyzed by the O-methyltransferase encoded by ubiG, while the C-methylation step requires the ubiE gene product. psu.eduuniprot.orgucla.edu The decarboxylation reaction involves products of the ubiD and ubiX genes. nih.govnih.gov
Accessory proteins are also crucial. UbiJ and UbiK are thought to help manage the hydrophobic intermediates of the pathway within a hydrophilic environment. nih.gov For ubiquinone synthesis under anaerobic conditions, a distinct set of genes, ubiT, ubiU, and ubiV, are required in addition to a subset of the aerobic pathway genes. nih.govnih.gov
The table below summarizes the identified ubi genes in E. coli and their functions in the context of ubiquinone biosynthesis.
| Gene | Function/Enzyme | Chromosomal Location (min) | Reference |
|---|---|---|---|
| ubiA | 4-hydroxybenzoate octaprenyltransferase | 91.5 | oup.comresearchgate.net |
| ubiB | Atypical kinase-like protein, required for the first monooxygenase step | 87 | oup.comnih.govpsu.edu |
| ubiC | Chorismate pyruvate-lyase | 91.5 | oup.comresearchgate.net |
| ubiD | 3-octaprenyl-4-hydroxybenzoate carboxy-lyase (component of decarboxylase) | - | nih.govllu.edu |
| ubiE | C-methyltransferase (for both ubiquinone and menaquinone) | 86 | nih.govpsu.eduucla.edu |
| ubiF | Hydroxylase/monooxygenase (C5-hydroxylation) | 15 | oup.comnih.govnih.gov |
| ubiG | O-methyltransferase (catalyzes two O-methylation steps) | - | psu.eduuniprot.orgnih.gov |
| ubiH | 2-octaprenyl-6-methoxyphenol (B1238461) hydroxylase | 66 | oup.comnih.govebi.ac.uk |
| ubiI | Monooxygenase (aerobic C5-hydroxylation) | - | nih.gov |
| ubiJ/ubiK | Accessory proteins, lipid binding | - | nih.gov |
| ubiT/U/V | Required for O2-independent (anaerobic) ubiquinone biosynthesis | - | nih.govnih.gov |
| ubiX | Component of decarboxylase, isofunctional with UbiD | - | nih.govnih.govllu.edu |
Analysis of Ubiquinone-Deficient Mutants Accumulating 6-Methoxy-2-octaprenyl-1,4-benzoquinone
The elucidation of the ubiquinone biosynthetic pathway has heavily relied on the isolation and analysis of ubiquinone-deficient mutants. These mutants are typically unable to grow on substrates that require aerobic respiration, such as succinate. By identifying the specific biosynthetic intermediate that accumulates in a given mutant, researchers can pinpoint the step that is blocked.
Mutants with a defect in the ubiE gene are unable to perform the C-methylation of 2-octaprenyl-6-methoxy-1,4-benzoquinol. ucla.edu Consequently, these mutants accumulate the substrate for this reaction, which is oxidized to This compound (also referred to as 2-octaprenyl-6-methoxy-1,4-benzoquinone). nih.govucla.edu Similarly, a mutation in the ubiF gene, which encodes the hydroxylase for the subsequent step, also leads to the accumulation of a related precursor, 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinone. nih.gov
The table below details key ubiquinone-deficient mutants and the primary intermediates they accumulate.
| Mutant Gene | Accumulated Intermediate(s) | Blocked Step | Reference |
|---|---|---|---|
| ubiB | Octaprenylphenol | First monooxygenase step | psu.edu |
| ubiE | This compound | C-methylation | nih.govucla.edu |
| ubiF | 2-Octaprenyl-3-methyl-6-methoxy-1,4-benzoquinone | C5-hydroxylation | oup.comnih.govnih.gov |
| ubiH | 2-Octaprenylphenol (B1237511), 2-Octaprenyl-6-methoxyphenol | C4-hydroxylation | ebi.ac.uk |
| ubiI | Accumulates a Q biosynthetic pathway-derived compound (unspecified) | Aerobic C5-hydroxylation | nih.gov |
| ubiX | 4-Hydroxy-3-octaprenyl-benzoate | Decarboxylation | nih.gov |
Gene Expression and Regulation of Biosynthetic Enzymes
The expression of the ubi genes is tightly regulated to meet the cell's metabolic needs, which vary depending on environmental conditions such as oxygen availability and the carbon source. 210.212.36
Studies on gene fusions with a reporter gene like lacZ have provided significant insights into this regulation. For instance, the expression of the ubiG gene, which encodes the O-methyltransferase responsible for the final steps of ubiquinone synthesis, is higher under aerobic conditions than anaerobic ones. nih.govasm.org Its transcription is also subject to catabolite repression; the presence of glucose in the growth medium decreases ubiG expression. nih.govasm.org This regulation is mediated by the cyclic AMP receptor protein (CRP)-cAMP complex, which positively modulates ubiG transcription. nih.gov210.212.36
The ubiC and ubiA genes are organized as an operon (ubiCA), with a promoter located upstream of ubiC. researchgate.net The expression of this operon is also influenced by the carbon source, with higher expression observed during growth on oxidizable substrates compared to fermentable ones like glucose. researchgate.net Regulatory mutants in arcA and fnr, which are global regulators of aerobic and anaerobic respiration, also show altered expression of ubi genes. researchgate.netllu.edu
Furthermore, E. coli possesses two distinct pathways for ubiquinone synthesis: an oxygen-dependent pathway and a recently discovered oxygen-independent pathway. nih.govnih.gov The aerobic pathway utilizes the UbiI, UbiH, and UbiF hydroxylases, which require molecular oxygen. nih.gov The anaerobic pathway relies on UbiT, UbiU, and UbiV. nih.govnih.gov The genes for the anaerobic pathway, ubiTUV, are transcribed as two divergent operons controlled by the oxygen-sensing transcriptional regulator Fnr, ensuring they are expressed when oxygen is scarce. nih.gov This dual system allows the bacterium to produce this essential lipid under a wide range of oxygen concentrations. nih.gov
Homologs and Orthologs of Biosynthetic Genes Across Species
The biosynthetic pathway for ubiquinone is highly conserved across many species, from bacteria to eukaryotes, including humans. oup.comnih.gov Consequently, many of the ubi genes identified in E. coli have functional equivalents, known as orthologs, in other organisms. ensembl.org
In the yeast Saccharomyces cerevisiae, the biosynthetic genes are designated as COQ genes. oup.com For example, COQ3 is the ortholog of E. coli's ubiG (O-methyltransferase), and COQ5 corresponds to ubiE (C-methyltransferase). psu.eduucla.edu The COQ7 gene product in yeast is necessary for the final monooxygenase step, a function carried out by UbiH in E. coli, although the two proteins share no sequence homology. psu.edu The aarF gene in the bacterium Providencia stuartii is the homolog of ubiB in E. coli. psu.edu
The study of homologs is crucial for understanding human primary coenzyme Q deficiencies, which are metabolic diseases caused by mutations in the human orthologs of these biosynthetic genes (PDSS1, PDSS2, COQ2, COQ4, COQ6, COQ7, COQ9, etc.). nih.gov
Interestingly, the set of hydroxylase enzymes shows significant diversification across different bacterial species. nih.gov While E. coli uses UbiF, UbiH, and UbiI for aerobic hydroxylations, other proteobacteria utilize different combinations of flavin-dependent monooxygenases, including UbiL and UbiM. nih.gov This diversification is the result of evolutionary events like gene duplication, horizontal gene transfer, and gene loss, highlighting the parallel evolution of this critical metabolic pathway. nih.gov
The table below lists some of the known homologs and orthologs for key E. coli ubi genes.
| E. coli Gene | Function | Homolog/Ortholog | Organism | Reference |
|---|---|---|---|---|
| ubiB | First monooxygenase step | aarF | Providencia stuartii | psu.edu |
| ubiE | C-methyltransferase | COQ5 | Saccharomyces cerevisiae | ucla.edu |
| ubiG | O-methyltransferase | COQ3 | Saccharomyces cerevisiae | psu.edu |
| ubiH | Hydroxylase | COQ7 | Saccharomyces cerevisiae, Rat, Human | psu.edu |
| ubiX | Decarboxylase component | PAD1 | Saccharomyces cerevisiae | nih.gov |
Metabolic Context and Biological Roles of 6 Methoxy 2 Octaprenyl 1,4 Benzoquinone
Position of 6-Methoxy-2-octaprenyl-1,4-benzoquinone within Ubiquinone and Menaquinone Pathways
This compound is a key intermediate in the aerobic biosynthesis of ubiquinone (Coenzyme Q). nih.gov In organisms like Escherichia coli, the ubiquinone biosynthetic pathway begins with chorismate, which is converted to 4-hydroxybenzoate (B8730719). oup.comasm.org Following the attachment of an octaprenyl side chain, a series of hydroxylation, methylation, and decarboxylation reactions occur on the benzene (B151609) ring. nih.gov
Specifically, the compound 2-octaprenyl-6-methoxy-1,4-benzoquinol is the precursor to this compound. nih.gov The formation of this compound is a step that precedes the final C-methylation reaction in the pathway. In E. coli, mutants with a defective ubiE gene, which codes for the C-methyltransferase enzyme, accumulate 2-octaprenyl-6-methoxy-1,4-benzoquinone. ucla.edu This demonstrates that this compound is the substrate for the UbiE methyltransferase, which catalyzes the subsequent C-methylation step to form 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinone. ucla.eduebi.ac.uk
The ubiquinone and menaquinone (vitamin K2) biosynthetic pathways are largely separate, diverging after the formation of chorismate. nih.govasm.org However, they share a crucial enzymatic step. The C-methyltransferase encoded by the ubiE gene is responsible for a methylation reaction in both pathways. nih.govucla.edu In menaquinone synthesis, UbiE methylates demethylmenaquinone (B1232588) to produce menaquinone. ucla.edu Because of this shared enzyme, a mutation in ubiE not only leads to the accumulation of 2-octaprenyl-6-methoxy-1,4-benzoquinone but also results in the accumulation of demethylmenaquinone, highlighting an indirect but important link between the intermediate and the menaquinone pathway. nih.govucla.edu
The O-methyltransferase enzyme, UbiG, is also a critical component of the ubiquinone pathway, responsible for two distinct O-methylation steps. nih.govnih.gov One of these steps involves the conversion of 2-polyprenyl-6-hydroxyphenol to 2-polyprenyl-6-methoxyphenol, an earlier intermediate in the pathway. researchgate.net
Intermediacy in Respiratory Electron Transport Chain Component Synthesis
The primary role of this compound is its function as a precursor in the synthesis of ubiquinone, an essential component of the respiratory electron transport chain (ETC). ucla.edunih.gov Ubiquinone, also known as Coenzyme Q, is a redox-active lipid that shuttles electrons between protein complexes embedded in the mitochondrial inner membrane (in eukaryotes) or the plasma membrane (in prokaryotes). nih.govyuntsg.com
In the ETC, ubiquinone accepts electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) and transfers them to Complex III (cytochrome bc1 complex). nih.govyuntsg.com This electron flow is coupled to the pumping of protons across the membrane, generating a proton-motive force that drives the synthesis of ATP through oxidative phosphorylation. nih.govyuntsg.com
Therefore, the biosynthesis of ubiquinone is synonymous with the synthesis of a critical mobile component of the ETC. As an intermediate in this pathway, this compound is indispensable for the de novo production of functional ubiquinone. A disruption in its conversion, such as through a mutation in the ubiE gene, leads to ubiquinone deficiency. ucla.edu This deficiency impairs the function of the entire respiratory chain, compromising the cell's ability to generate energy aerobically. ucla.edu
Comparative Analysis of Pathway Intermediates in Different Microorganisms
While the fundamental steps of ubiquinone biosynthesis are conserved, there are variations in the specific intermediates and enzymes across different microorganisms. The study of these differences provides valuable insights into the evolution and adaptation of metabolic pathways.
In Escherichia coli, the pathway is well-characterized, with this compound serving as the substrate for the UbiE methyltransferase. ucla.edu Homologs of the ubiE gene have been identified in a diverse range of organisms, including the yeast Saccharomyces cerevisiae, the nematode Caenorhabditis elegans, the protozoan Leishmania donovani, and the bacteria Lactococcus lactis and Bacillus subtilis, suggesting a conserved role for this C-methylation step. ucla.edu Similarly, the O-methyltransferase UbiG, which acts on earlier intermediates, has homologs like COQ3 in yeast and rats. ebi.ac.uk
The following table provides a comparative look at key enzymes and intermediates in the ubiquinone biosynthetic pathway in selected microorganisms.
| Organism | Key Pathway Enzymes (Gene) | Relevant Intermediates | Final Ubiquinone Form | Reference |
|---|---|---|---|---|
| Escherichia coli | 4-hydroxybenzoate octaprenyltransferase (UbiA), O-methyltransferase (UbiG), C-methyltransferase (UbiE) | 2-Octaprenyl-6-methoxy-1,4-benzoquinone, Demethylmenaquinone | Ubiquinone-8 (Q8), Menaquinone-8 | nih.govasm.orgucla.edu |
| Saccharomyces cerevisiae (Yeast) | O-methyltransferase (COQ3), C-methyltransferase (COQ5) | 3,4-dihydroxy-5-polyprenylbenzoic acid, 2-polyprenyl-6-methoxy-1,4-benzoquinol | Ubiquinone-6 (Q6) | oup.comucla.eduebi.ac.uk |
| Pseudomonas aeruginosa | O-methyltransferase (ubiG) | 3-demethylubiquinol, 2-methoxy-6-(all-trans-polyprenyl)phenol | Not specified | uniprot.org |
| Leishmania donovani | C-methyltransferase (COQ5) | 2-polyprenyl-6-methoxy-1,4-benzoquinol (DDMQH2) | Not specified | ucla.eduuniprot.org |
| Bacillus subtilis | UbiE homolog | Likely involved in menaquinone biosynthesis | Menaquinone | ucla.edu |
Anaerobic Biosynthesis Routes and Alternate Hydroxylases for Ubiquinone
While the canonical ubiquinone biosynthetic pathway requires molecular oxygen for its three hydroxylation steps, facultative anaerobes like E. coli possess the remarkable ability to synthesize ubiquinone under anaerobic conditions. nih.govacs.org This implies the existence of an alternative, oxygen-independent biosynthetic route.
Studies have shown that E. coli mutants with defects in the aerobic hydroxylase genes (ubiB, ubiH, or ubiF) are unable to produce ubiquinone aerobically but can synthesize it when grown anaerobically. nih.gov Conversely, mutants in other core pathway genes, such as those for the octaprenyltransferase (ubiA), decarboxylase (ubiD), or the methyltransferases (ubiE, ubiG), remain deficient in ubiquinone synthesis regardless of oxygen availability. nih.gov This indicates that the central pathway, including the steps involving this compound, is conserved in both aerobic and anaerobic synthesis, but the hydroxylation steps are catalyzed by a different set of enzymes. nih.gov
Recent research has identified a novel O2-independent pathway for ubiquinone biosynthesis that relies on three proteins: UbiT, UbiU, and UbiV. nih.gov UbiU and UbiV form a heterodimeric complex that functions as a novel class of oxygen-independent hydroxylase, utilizing iron-sulfur clusters. nih.gov UbiT is thought to be an accessory factor in this pathway. nih.gov This anaerobic pathway allows bacteria to maintain ubiquinone synthesis in oxygen-deprived environments, highlighting the metabolic plasticity that enables them to adapt to varying respiratory conditions. nih.govanr.fr The presence of this dual pathway underscores the critical role of ubiquinone, even in anaerobic metabolism. nih.govacs.org
Advanced Analytical and Spectroscopic Methodologies for Research on 6 Methoxy 2 Octaprenyl 1,4 Benzoquinone
Isolation and Purification Techniques for Lipid-Soluble Quinone Intermediates
The lipid-soluble nature of 6-Methoxy-2-octaprenyl-1,4-benzoquinone and its precursors dictates the methodologies used for their extraction and purification. The process typically begins with the disruption of biological material, such as bacterial cells, followed by extraction with organic solvents.
Research Findings: In studies involving ubiquinone-deficient mutants of Escherichia coli, which accumulate precursors like 2-octaprenyl-6-methoxyphenol (B1238461), solvent extraction is a critical first step. ebi.ac.uk The choice of solvent is crucial for efficiently separating these nonpolar compounds from the aqueous cellular environment. Chloroform has been shown to be a highly effective solvent for extracting related benzoquinones. koreascience.kr Hexane (B92381) is another solvent used, though its lower polarity may be less efficient for certain intermediates. koreascience.kr
Following extraction, the crude lipid fraction is subjected to one or more chromatographic steps to purify the target quinone. Techniques such as column chromatography using silica (B1680970) gel are often employed for initial fractionation, separating compounds based on polarity. Further purification is typically achieved using high-performance liquid chromatography (HPLC). koreascience.krresearchgate.net
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance for Structural Assignment)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. While detailed spectra for this specific compound are not widely published, its structure allows for the prediction of characteristic ¹H and ¹³C NMR signals. Studies on related precursors have successfully used NMR for characterization. ebi.ac.uk
Research Findings: The structure of this compound consists of three main parts, each with distinct NMR signals:
The Benzoquinone Ring: Protons attached to the quinone ring would appear as distinct signals in the aromatic region of the ¹H NMR spectrum.
The Methoxy (B1213986) Group: A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) would be expected.
The Octaprenyl Side Chain: This long isoprenoid chain would produce a complex set of overlapping signals in the aliphatic region, with characteristic signals for the vinyl protons and the numerous methyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Signal Multiplicity |
|---|---|---|
| Ring Protons | 6.0 - 7.0 | Doublet, Multiplet |
| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet |
| Vinyl Protons (in side chain) | 5.0 - 5.5 | Multiplet |
| Allylic Protons (in side chain) | ~2.0 | Multiplet |
Note: Predicted values are based on general chemical shift ranges for similar functional groups.
Mass Spectrometry for Molecular Identification and Pathway Tracing
Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight and elemental composition of this compound and to trace its metabolic fate. ebi.ac.uk
Research Findings: High-resolution mass spectrometry provides a precise measurement of the molecule's mass, allowing for the determination of its elemental formula, C₄₇H₇₀O₃. nih.govebi.ac.uk This technique is crucial for distinguishing the compound from other cellular lipids with similar retention times in chromatography. The exact mass is a key identifier for this molecule. nih.gov
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for MS analysis. The resulting mass spectrum would show a prominent molecular ion peak corresponding to the compound's monoisotopic mass. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide structural information, such as the cleavage of the octaprenyl side chain from the benzoquinone core, further confirming the compound's identity.
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₇H₇₀O₃ | nih.govebi.ac.uk |
| Average Mass | 683.05690 Da | ebi.ac.uk |
| Monoisotopic Mass | 682.53250 Da | nih.govebi.ac.uk |
Chromatographic Methods for Separation and Quantification of Benzoquinone Intermediates (e.g., TLC, HPLC)
Chromatographic techniques are fundamental for both the preparative isolation and the analytical quantification of this compound from complex biological mixtures. researchgate.net
Research Findings: Thin-Layer Chromatography (TLC): TLC is often used as a rapid, qualitative method to monitor the progress of extractions and column chromatography separations. For lipid-soluble quinones, silica gel plates are typically used with a mobile phase consisting of a mixture of nonpolar and slightly polar solvents, such as hexane and ethyl acetate.
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the separation and precise quantification of benzoquinone intermediates. koreascience.krresearchgate.net Based on methods developed for similar compounds like 2,6-dimethoxy-1,4-benzoquinone, a reversed-phase HPLC system is highly effective. koreascience.krresearchgate.net This involves a nonpolar stationary phase (e.g., a C18 or ODS column) and a polar mobile phase. researchgate.net A photodiode array (PDA) detector can be used for detection and to assess the purity of the chromatographic peak by analyzing the UV-absorption spectrum. koreascience.kr
Table 3: Typical HPLC Parameters for Analysis of Benzoquinone Intermediates
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase TSK-gel ODS-80Ts (5 µm, 4.6 × 250 mm) | koreascience.krresearchgate.net |
| Mobile Phase | Methanol and 5% acetic acid in water (e.g., 24:76, v/v) | researchgate.net |
| Flow Rate | 1 mL/min | koreascience.krresearchgate.net |
| Detection | UV at ~289 nm | koreascience.krresearchgate.net |
| Injection Volume | 20 µL | koreascience.kr |
Isotopic Labeling Strategies for Biosynthetic Pathway Elucidation
Isotopic labeling is a sophisticated and powerful strategy used to unravel the biosynthetic pathways leading to natural products like this compound. This approach involves feeding cultured organisms with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) and tracking the incorporation of these labels into the final molecule. nih.gov
Research Findings: The biosynthesis of this compound involves the convergence of the shikimate pathway (for the benzoquinone ring) and the mevalonate (B85504) or non-mevalonate pathway (for the octaprenyl tail). To elucidate this, stable isotope-labeled precursors can be introduced into the growth medium of an organism like E. coli.
For example, feeding the cells with [1-¹³C]-acetate would lead to the incorporation of the ¹³C label into the isoprenoid units of the octaprenyl chain. nih.gov The location and extent of this labeling can be precisely determined using mass spectrometry and NMR spectroscopy. By analyzing the mass shifts in the MS spectrum and the specific enriched signals in the ¹³C NMR spectrum, researchers can confirm the metabolic origin of different parts of the molecule. This methodology is critical for connecting metabolites to their specific biosynthetic gene clusters. nih.gov
Synthetic Chemistry Approaches for 6 Methoxy 2 Octaprenyl 1,4 Benzoquinone and Its Analogs
General Synthetic Strategies for Substituted 1,4-Benzoquinones
The construction of the substituted 1,4-benzoquinone (B44022) core is a foundational aspect of synthesizing complex molecules like 6-Methoxy-2-octaprenyl-1,4-benzoquinone. A primary and widely utilized strategy involves the oxidation of precursor molecules such as appropriately substituted phenols, hydroquinones (1,4-dihydroxybenzenes), or their dimethyl ethers. thieme-connect.descielo.br The choice of oxidant and reaction conditions is critical to achieve high yields while avoiding unwanted side reactions, such as polymerization or degradation of the quinone product.
Common methods include:
Oxidation of Hydroquinones: This is a direct and efficient method where the corresponding hydroquinone (B1673460) is oxidized. A variety of oxidizing agents can be employed, with the selection depending on the stability of the substituents on the aromatic ring.
Oxidative Demethylation: Substituted 1,4-dimethoxybenzenes are common starting materials. scielo.brscielo.br These stable precursors can be converted to the corresponding benzoquinone through oxidative demethylation. Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) are particularly effective for this transformation, often providing good to excellent yields. scielo.brscielo.br Other systems, such as silver (II) oxide/nitric acid, have also been successfully used. scielo.brscielo.br
Oxidation of Phenols: Substituted phenols can be directly oxidized to 1,4-benzoquinones. Fremy's salt (potassium nitrosodisulfonate) is a classical reagent for this purpose. thieme-connect.dejetir.org More modern methods may employ transition metal catalysts, such as ruthenium complexes with a terminal oxidant like t-butyl hydroperoxide, which can lead to the migration of a substituent from the 4-position to the 2-position of the resulting benzoquinone. scielo.br
Electrochemical Oxidation: Anodic oxidation of substituted 1,4-dimethoxybenzenes or phenols offers a "green" alternative to chemical oxidants. thieme-connect.dejetir.org This method can provide good yields and avoids the use of potentially hazardous reagents. thieme-connect.de
A summary of common oxidizing agents for the synthesis of 1,4-benzoquinones is presented in Table 1.
| Oxidizing Agent | Precursor Type | Notes | Citation |
| Ceric Ammonium Nitrate (CAN) | 1,4-Dimethoxybenzenes, N-Arylsulphonamides | Efficient for oxidative demethylation; widely used. | scielo.brscielo.brjetir.org |
| Fremy's Salt ((KSO₃)₂NO) | Phenols, Hydroquinones | Classical and effective reagent for oxidizing phenols. | thieme-connect.dejetir.org |
| Silver Oxides (AgO, Ag₂O) | 1,4-Dimethoxybenzenes | Often used with nitric acid; requires acidic media. | thieme-connect.descielo.brscielo.br |
| Iron(III) Chloride (FeCl₃) | Hydroquinones | A common and inexpensive oxidant. | thieme-connect.de |
| Nitric Acid (HNO₃) | 1,4-Dimethoxybenzenes | Can cause side reactions like nitration of the ring. | scielo.br |
| Electrochemical Anodic Oxidation | Phenols, 1,4-Dimethoxybenzenes | A green chemistry approach avoiding chemical reagents. | thieme-connect.dejetir.org |
Academic Synthesis of Prenylated Benzoquinone Derivatives for Research
The laboratory synthesis of prenylated benzoquinones, such as analogs of Coenzyme Q, is crucial for research into their biological functions. These syntheses typically involve the coupling of a pre-formed benzoquinone or hydroquinone nucleus with a polyprenyl side chain. A significant challenge in these syntheses is the construction of the carbon-carbon bond between the quinone ring and the isoprenoid chain without affecting the sensitive functionalities of the molecule. nih.gov
A common retrosynthetic approach disconnects the molecule at the bond between the aromatic ring and the isoprenoid chain. This leads to two key synthons: a nucleophilic quinone (or hydroquinone) species and an electrophilic polyprenyl unit, typically a polyprenyl bromide or alcohol. The synthesis often requires extensive use of protecting groups and careful control of redox states to manage the reactivity of the quinone system. nih.gov
Recently, more direct and efficient methods have been developed. For example, a one-step synthesis of alkenylated 1,4-benzoquinone natural products has been reported based on the alkenylation of 2-methyl-1,4-benzoquinone. researchgate.net Another innovative approach involves a redox chain reaction catalyzed by anion-encapsulating sodium alkoxide clusters (X@RONa). nih.gov This method allows for the direct C-alkylation of parent quinones with polyprenyl halides in a single step, avoiding complex protection-deprotection sequences. This has been successfully applied to the synthesis of Coenzyme Q and Vitamin K family compounds. nih.gov
Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Enzymes
Chemoenzymatic synthesis offers a powerful alternative to purely chemical methods by harnessing the high specificity and efficiency of enzymes from natural biosynthetic pathways. The biosynthesis of ubiquinone in E. coli provides a well-characterized set of enzymes that can be exploited for the synthesis of this compound and its analogs. nih.govtandfonline.com The target compound is itself a late-stage intermediate in this pathway. nih.govebi.ac.uk
The biosynthetic pathway in E. coli starts from 4-hydroxybenzoic acid, which is first prenylated and then undergoes a series of hydroxylations, methylations, and a decarboxylation to form the final ubiquinone product. tandfonline.comfrontiersin.org A chemoenzymatic strategy could involve providing a synthetic precursor to a specific enzyme or using a series of enzymes in vitro to perform multiple transformations.
Key enzymes from the E. coli ubiquinone pathway relevant to the synthesis of this compound are listed in Table 2. For instance, the enzyme UbiH (2-octaprenyl-6-methoxyphenol hydroxylase) catalyzes the hydroxylation of 2-octaprenyl-6-methoxyphenol (B1238461) to form the hydroquinone precursor of the target molecule. nih.govtandfonline.com Subsequently, the enzyme UbiE (2-octaprenyl-6-methoxy-1,4-benzoquinone methylase) acts on the target compound to add a methyl group at the C3 position. tandfonline.comebi.ac.uk By using these enzymes, it is possible to perform specific modifications on synthetic quinone precursors with high regioselectivity and stereoselectivity that are difficult to achieve with traditional chemical methods.
| Enzyme (Gene) | Reaction Catalyzed | Relevance to Synthesis | Citation |
| UbiA | 4-hydroxybenzoate (B8730719) octaprenyltransferase | Attaches the octaprenyl side chain to the initial aromatic ring precursor. | tandfonline.comfrontiersin.org |
| UbiI | 2-octaprenylphenol (B1237511) hydroxylase | Introduces a hydroxyl group at the C6 position of the phenol (B47542) ring. | tandfonline.com |
| UbiG | 2-octaprenyl-6-hydroxyphenol methylase | Methylates the C6-hydroxyl group to form a methoxy (B1213986) group. | tandfonline.com |
| UbiH | 2-octaprenyl-6-methoxyphenol hydroxylase | Hydroxylates the phenol to form 2-octaprenyl-6-methoxy-1,4-benzoquinol. | nih.govtandfonline.com |
| UbiE | 2-octaprenyl-6-methoxy-1,4-benzoquinone methylase | Methylates the C3 position of the benzoquinone ring. | tandfonline.comebi.ac.uk |
Development of Isoprenoid Chain Synthesis Methods for Functionalized Quinones
The synthesis of the long, all-trans isoprenoid side chain is a critical component in the total synthesis of molecules like this compound. These chains are typically assembled from smaller isoprene (B109036) (C5) units. The biosynthesis of these chains relies on two primary pathways: the mevalonate (B85504) (MVA) pathway found in eukaryotes and archaea, and the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway in most prokaryotes and plants. tandfonline.comnih.gov Both pathways generate the fundamental building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then sequentially condensed by prenyl diphosphate (B83284) synthases to create isoprenoid chains of varying lengths. tandfonline.com
In chemical synthesis, building these long polyprenyl chains with the correct stereochemistry (all-E configuration) can be a formidable task. Iterative coupling strategies, such as the Julia olefination or Wittig-type reactions, are often employed to construct the chain block by block.
Recent advancements have focused on more efficient methods for coupling the fully formed isoprenoid chain to the quinone nucleus. As mentioned previously, the development of a redox chain reaction catalyzed by sodium alkoxide clusters provides a one-step method to attach polyprenyl halides directly to a quinone ring. nih.gov This bypasses the often low-yielding and multi-step processes required in more traditional approaches, representing a significant step forward in the synthesis of functionalized quinones. nih.gov This methodology simplifies access to a wide range of isoprenoid quinones, facilitating further research into their biological activities. nih.gov
Evolutionary and Comparative Biochemistry of Prenylbenzoquinone Pathways
Conservation and Divergence of Ubiquinone Biosynthesis Genes and Enzymes
In prokaryotes, such as E. coli, the genes are designated ubi (e.g., ubiA, ubiG), while in eukaryotes like Saccharomyces cerevisiae, they are named COQ (e.g., COQ2, COQ3). nih.gov Many of these are functional homologs, yet key differences highlight evolutionary adaptation. For instance, the initial aromatic precursor for the quinone ring in E. coli is chorismate, derived directly from the shikimate pathway. nih.govoup.com In eukaryotes, the precursor can be 4-hydroxybenzoate (B8730719) derived from either chorismate or the essential amino acid tyrosine. oup.comnih.gov
Another point of divergence occurs after the initial prenylation step. In E. coli, the pathway to UQ-8 proceeds via decarboxylation of 3-octaprenyl-4-hydroxybenzoate, followed by a series of hydroxylations and methylations. researchgate.net In contrast, the pathway in S. cerevisiae is thought to diverge after this initial condensation, following a different sequence of ring modifications. researchgate.net Furthermore, the enzymes themselves show variation. While many are direct homologs, some steps are catalyzed by non-homologous enzymes that perform the same function, a case of convergent evolution. For example, the C6-hydroxylation step is catalyzed by UbiF, a flavin-dependent monooxygenase in E. coli, whereas in eukaryotes, it is performed by Coq7, a di-iron carboxylate hydroxylase. nih.govapsnet.org The subcellular localization of these enzymes also differs; most Ubi enzymes in E. coli are membrane-bound, whereas the Coq enzyme system in yeast forms a large complex in the inner mitochondrial membrane. nih.govnih.govnih.gov
Table 1: Comparison of Key Ubiquinone Biosynthesis Genes in E. coli and S. cerevisiae
| Function | E. coli Gene (Protein) | S. cerevisiae Gene (Protein) | Homology Notes |
|---|---|---|---|
| Polyprenyl Tail Synthesis | ispB (IspB) | COQ1 (Coq1p) | Synthesizes octaprenyl-PP (UQ-8) in E. coli and hexaprenyl-PP (UQ-6) in yeast. nih.gov |
| Prenylation of Ring Precursor | ubiA (UbiA) | COQ2 (Coq2p) | Homologous polyprenyltransferases that attach the side chain to the 4-hydroxybenzoate ring. nih.govtandfonline.com |
| C5-Hydroxylation | ubiI (UbiI) | COQ6 (Coq6p) | Functional orthologs, though UbiI was identified more recently as the C5-hydroxylase in E. coli. nih.gov |
| O-Methylation | ubiG (UbiG) | COQ3 (Coq3p) | Homologous S-adenosyl-methionine-dependent methyltransferases that catalyze two O-methylation steps. nih.govebi.ac.uk |
| Decarboxylation | ubiD / ubiX (UbiD/UbiX) | COQ5 (Coq5p) | Catalyze C-methylation in yeast, while in E. coli, UbiD/UbiX are involved in decarboxylation. nih.gov The pathways diverge significantly at this step. |
| C6-Hydroxylation | ubiF (UbiF) | COQ7 (Coq7p) | Non-homologous enzymes performing an analogous function. UbiF is an FMO, while Coq7 is a di-iron hydroxylase. nih.gov |
Phylogenetic Analysis of Enzymes Involved in 6-Methoxy-2-octaprenyl-1,4-benzoquinone Formation
The formation of this compound relies on a series of enzymatic reactions, and phylogenetic analysis of these enzymes reveals their deep evolutionary roots. The two most critical enzymes for synthesizing the direct precursors are the polyprenyltransferase that adds the octaprenyl side chain and the O-methyltransferase that adds the methoxy (B1213986) group.
UbiA Polyprenyltransferase Family: The enzyme responsible for attaching the octaprenyl diphosphate (B83284) tail to 4-hydroxybenzoate is a member of the UbiA prenyltransferase superfamily. ebi.ac.uk This is a large and diverse family of integral membrane proteins found across all domains of life, involved in synthesizing essential lipophilic compounds like quinones, hemes, and chlorophyll. ebi.ac.uknih.gov Phylogenetic analyses of the UbiA superfamily show that members cluster into distinct clades related to their function in either primary metabolism (like ubiquinone and menaquinone synthesis) or specialized secondary metabolism. researchgate.net The high degree of conservation within the UbiA genes involved in primary metabolism underscores their essential, ancient role. nih.gov
UbiG/COQ3 O-Methyltransferase Family: The "6-methoxy" group of the target compound is added by an O-methyltransferase encoded by the ubiG gene in E. coli and COQ3 in eukaryotes. nih.govwikipedia.org This enzyme uses S-adenosyl-L-methionine (SAM) as a methyl donor and is responsible for two distinct methylation steps in the ubiquinone pathway. ebi.ac.uk Phylogenetic studies show that these enzymes belong to a well-defined family (UbiG/COQ3 family) of methyltransferases. uniprot.orgnih.gov The functional conservation is high; the human COQ3 gene can complement a yeast mutant lacking the gene, demonstrating their shared evolutionary origin and conserved mechanism. semanticscholar.org
Table 2: Key Enzymes in the Formation Pathway of this compound in E. coli
| Enzyme (Gene) | Reaction Catalyzed | Enzyme Family |
|---|---|---|
| 4-hydroxybenzoate octaprenyltransferase (UbiA) | Condenses octaprenyl diphosphate with 4-hydroxybenzoate to form 3-octaprenyl-4-hydroxybenzoate. nih.gov | UbiA Prenyltransferase Superfamily ebi.ac.uk |
| 3-octaprenyl-4-hydroxybenzoate decarboxylase (UbiD/UbiX) | Removes the carboxyl group to form 2-octaprenylphenol (B1237511). nih.gov | Flavin-dependent decarboxylase family. |
| 2-octaprenylphenol hydroxylase (UbiH) | Hydroxylates 2-octaprenylphenol to form 2-octaprenyl-6-hydroxyphenol. researchgate.net | Flavin-dependent monooxygenase (FMO). nih.gov |
| 2-octaprenyl-6-hydroxyphenol methyltransferase (UbiG) | Methylates the hydroxyl group to form 2-octaprenyl-6-methoxyphenol (B1238461). researchgate.net | UbiG/COQ3 O-methyltransferase family. ebi.ac.uk |
| 2-octaprenyl-6-methoxyphenol hydroxylase (UbiH) | Hydroxylates 2-octaprenyl-6-methoxyphenol to produce 6-methoxy-2-octaprenyl-1,4-benzoquinol (the reduced form of the target compound). researchgate.net | Flavin-dependent monooxygenase (FMO). nih.gov |
Adaptive Strategies for Isoprenoid Quinone Synthesis in Diverse Organisms
Organisms have evolved to synthesize different types of isoprenoid quinones, or the same quinone with different tail lengths, as an adaptive strategy to thrive in diverse environments and meet specific metabolic demands. nih.gov The two major classes of respiratory quinones are the benzoquinones (like ubiquinone) and the naphthoquinones (like menaquinone). nih.gov
A primary driver of this diversity is oxygen availability. Many facultative anaerobes, including E. coli, have adapted to synthesize both ubiquinone and menaquinone. oup.com Ubiquinone is typically used as the electron carrier for aerobic respiration, where oxygen is the terminal electron acceptor. asm.orgresearchgate.net In contrast, menaquinone, which has a lower redox potential, is essential for anaerobic respiration with alternative electron acceptors like fumarate (B1241708) or nitrate (B79036). asm.orgresearchgate.net The regulation of these two pathways allows the organism to efficiently generate energy under fluctuating oxygen levels.
The length of the isoprenoid tail is another critical adaptive feature. This length is species-specific: UQ-8 is found in E. coli, UQ-6 in S. cerevisiae, UQ-9 in rodents and C. elegans, and UQ-10 in humans. nih.govcaldic.com This variation is not arbitrary. The length of the hydrophobic tail influences the quinone's mobility and positioning within the lipid bilayer of the mitochondrial or plasma membrane. nih.gov This, in turn, can affect the efficiency of electron transfer between respiratory complexes. Studies in the nematode C. elegans have shown that altering the length of the available ubiquinone side chain can impact mitochondrial function and even lifespan, suggesting that tail length is finely tuned to the specific bioenergetic and physiological requirements of the organism. nih.gov
Table 3: Adaptive Roles of Different Isoprenoid Quinones and Side Chains
| Quinone Type | Example Organism(s) | Isoprenoid Tail Length (n) | Primary Adaptive Role/Function |
|---|---|---|---|
| Ubiquinone (UQ-n) | E. coli, most aerobic bacteria, eukaryotes | n = 8 (E. coli), n = 10 (Humans) | Functions as an electron/proton carrier in aerobic respiration. nih.gov Tail length is optimized for membrane dynamics and interaction with respiratory complexes. nih.gov |
| Menaquinone (MK-n) | Many facultative and obligate anaerobic bacteria | n = 8 (E. coli) | Functions in anaerobic respiration with various terminal electron acceptors due to its lower redox potential. asm.org |
| Plastoquinone (PQ-n) | Plants, cyanobacteria | n = 9 | Electron carrier in the photosynthetic electron transport chain, linking photosystem II to the cytochrome b6f complex. nih.gov |
Future Directions in Research on 6 Methoxy 2 Octaprenyl 1,4 Benzoquinone
Elucidation of Remaining Unknown Enzymatic Steps and Gene Products
The biosynthetic pathway of ubiquinone, which involves 6-Methoxy-2-octaprenyl-1,4-benzoquinone, is largely mapped out in prokaryotes like Escherichia coli, with a series of well-characterized "ubi" genes. However, the eukaryotic pathway, involving "COQ" gene products, is not fully understood, presenting a significant frontier for biochemical and genetic research. nih.govresearchgate.netnih.gov
Several key knowledge gaps persist. In eukaryotes, the enzyme responsible for the C1-hydroxylation step, analogous to the UbiH function in prokaryotes, remains unidentified. nih.gov While UbiH is a flavin-dependent monooxygenase, the eukaryotic equivalent may employ a different mechanism, as it does not appear to require the same cofactors. nih.gov Furthermore, a number of proteins, including COQ4, COQ8A (ADCK3), COQ8B (ADCK4), COQ9, COQ10A, COQ10B, and Coq11p, are known to be essential for CoQ biosynthesis, yet their precise molecular functions are still uncharacterized. nih.govresearchgate.net These proteins are thought to act as accessory or regulatory factors, possibly involved in the assembly and stability of a multi-enzyme complex. nih.govresearchgate.net
Another significant unknown is the mechanism of transport for key precursors. The process by which isopentenyl pyrophosphate (IPP), a polar molecule synthesized in the cytosol, is transported across the mitochondrial membrane to the site of ubiquinone synthesis remains to be discovered. nih.gov The existence of a dedicated IPP transporter is hypothesized but has not yet been confirmed. nih.gov
Recent discoveries have also unveiled an alternative, oxygen-independent pathway for ubiquinone biosynthesis in anaerobic bacteria, involving the novel gene products UbiT, UbiU, and UbiV. nih.govnih.gov The full characterization of this anaerobic pathway, including its regulation and the specific reactions catalyzed by these new enzymes, is an active area of investigation.
Table 1: Uncharacterized or Unidentified Components in Ubiquinone Biosynthesis
| Component Type | Name/Description | Organism/System | Significance |
| Enzyme | C1-Hydroxylase | Eukaryotes | The gene product for this crucial hydroxylation step is unknown. nih.gov |
| Accessory Protein | COQ4, COQ8A/B, COQ9, COQ10A/B, Coq11p | Eukaryotes | Essential for CoQ biosynthesis, but their specific molecular roles are undefined. nih.govresearchgate.net |
| Transporter | Isopentenyl Pyrophosphate (IPP) Transporter | Eukaryotes | Mechanism for transporting the isoprenoid tail precursor into the mitochondria is unknown. nih.gov |
| Enzymatic Pathway | UbiT, UbiU, UbiV-dependent pathway | Anaerobic Bacteria | A recently discovered O2-independent pathway requiring further characterization. nih.govnih.gov |
Structural Biology of Key Biosynthetic Enzymes (e.g., Cryo-EM, X-ray Crystallography)
Understanding the three-dimensional structures of the enzymes involved in the biosynthesis of this compound is crucial for a mechanistic understanding of catalysis, substrate recognition, and regulation. In eukaryotes, many of the COQ enzymes assemble into a large, membrane-bound multi-enzyme complex, often termed the "CoQ-synthome" or "Complex Q". nih.gov The structure and stoichiometry of this complex are poorly understood, making it a prime target for future structural biology studies.
Techniques like cryogenic electron microscopy (Cryo-EM) are exceptionally well-suited to determine the architecture of large, dynamic assemblies like the CoQ-synthome. nih.gov Cryo-EM can provide insights into how the individual enzymes are arranged, how intermediates are channeled between active sites, and how accessory proteins like COQ4 and COQ9 might scaffold the complex. nih.govresearchgate.netnih.gov
For individual enzymes, X-ray crystallography remains a powerful tool. The crystal structure of an archaeal UbiA, the prenyltransferase that catalyzes the first committed step in the pathway, has provided valuable insights into how these enzymes function within the lipid bilayer. nih.govnih.gov Future efforts should focus on obtaining high-resolution structures of other key enzymes, such as the UbiG/COQ3 O-methyltransferases, the UbiH/unknown C1-hydroxylase, and the UbiE/COQ5 C-methyltransferase. Structural data for these enzymes would illuminate their catalytic mechanisms and could explain the specific order of hydroxylation and methylation steps that occur in different organisms. oup.com
Advanced Metabolic Engineering Strategies for Pathway Manipulation
The industrial production of Coenzyme Q10 (CoQ10), for which this compound is a precursor, relies heavily on microbial fermentation. nih.gov Advanced metabolic engineering offers significant potential to enhance production yields. Future research will likely focus on sophisticated, multi-pronged strategies to optimize microbial cell factories.
One key strategy involves enhancing the supply of precursors. This has been achieved by engineering the heterologous mevalonate (B85504) pathway into E. coli to boost the pool of isopentenyl diphosphate (B83284) (IPP), the building block for the isoprenoid tail. nih.gov Similarly, engineering the shikimate pathway can increase the supply of the 4-hydroxybenzoate (B8730719) (4-HB) head group. frontiersin.org
Another successful approach is the heterologous expression of key biosynthetic genes. For instance, expressing the decaprenyl diphosphate synthase gene (ddsA) from Agrobacterium tumefaciens in E. coli redirects the synthesis from the native CoQ8 to the commercially valuable CoQ10. nih.gov Further work could involve expressing a suite of ubi or COQ genes to bypass potential bottlenecks in the native host. frontiersin.org
Future strategies will move beyond simple overexpression to more nuanced pathway regulation. This includes promoter-based balancing of metabolic flux to ensure that the expression of different enzymes is coordinated, preventing the accumulation of toxic intermediates. nih.gov Optimizing fermentation conditions, such as through fed-batch culture strategies, has also proven effective at significantly increasing biomass and CoQ10 production and will continue to be a focus of process optimization. nih.gov
Table 2: Selected Metabolic Engineering Strategies for Coenzyme Q Production
| Strategy | Approach | Target Organism | Outcome |
| Precursor Supply Enhancement | Introduction of a foreign mevalonate pathway | E. coli | Increased supply of IPP, leading to higher CoQ10 production. nih.gov |
| Heterologous Gene Expression | Expression of ddsA from A. tumefaciens | E. coli | Production of CoQ10 instead of the native CoQ8. nih.gov |
| Full Pathway Reconstruction | Expression of multiple ubi genes from E. coli | Corynebacterium glutamicum | Established CoQ10 biosynthesis in a non-native producer. frontiersin.org |
| Fermentation Optimization | Exponential feeding fed-batch culture | Agrobacterium tumefaciens | Significantly improved cell biomass and final CoQ10 yield. nih.gov |
| Flux Balancing | Promoter-based tuning of pathway gene expression | Rhodobacter sphaeroides | Increased CoQ10 production per gram of dry cell weight. nih.gov |
Application of Systems Biology and Proteomics to Quinone Biosynthesis
The biosynthesis of quinones is an ideal system for the application of "omics" technologies. The pathway involves small molecule metabolites, lipids, and a complex interplay of proteins, making it a multi-omic process. nih.gov A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, is essential for a holistic understanding.
Proteomics can be used to investigate the composition and dynamics of the CoQ-synthome. nih.gov By analyzing protein-protein interactions and changes in protein abundance under different conditions, researchers can map the network of enzymes and accessory factors. This can help elucidate the functions of uncharacterized proteins like COQ4 and COQ9. nih.govresearchgate.net
Metabolomics, particularly using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS), allows for the precise quantification of this compound and other pathway intermediates. creative-proteomics.comcreative-proteomics.com This is critical for identifying metabolic bottlenecks in engineered strains and for studying the effects of mutations or different growth conditions on the pathway flux.
Integrative 'systems biochemistry' that combines these large-scale datasets can guide new, hypothesis-driven research. nih.gov For example, correlating the abundance of specific proteins with the levels of certain metabolites could reveal new enzyme-substrate relationships or regulatory interactions.
Table 3: Systems Biology Approaches for Quinone Biosynthesis Research
| "Omics" Field | Technique/Application | Research Question Addressed |
| Proteomics | Co-immunoprecipitation, Mass Spectrometry | Determining the composition and interaction partners of the CoQ-synthome. nih.gov |
| Metabolomics | HPLC-MS, GC-MS | Quantifying pathway intermediates to identify bottlenecks and assess flux. creative-proteomics.comcreative-proteomics.com |
| Transcriptomics | RNA-Seq | Identifying genes whose expression correlates with quinone production levels. |
| Lipidomics | Shotgun Lipidomics, LC-MS | Analyzing the final CoQ pool and its interaction with other membrane lipids. nih.gov |
| Integrative Analysis | Multi-omics data modeling | Building comprehensive models of the pathway to predict regulatory nodes and engineering targets. nih.gov |
Investigation of Regulatory Mechanisms Governing this compound Flux
The flow of metabolites through the ubiquinone pathway, including the formation of this compound, is tightly regulated to meet the cell's metabolic demands. However, our understanding of these regulatory mechanisms, especially in mammals, is limited. nih.gov
In E. coli, the expression of some ubi genes is known to be under transcriptional control. For example, the expression of ubiG, which encodes a methyltransferase late in the pathway, is positively modulated by the cAMP receptor protein-cAMP complex and is higher under aerobic conditions than anaerobic ones. nih.govresearchgate.net The global transcriptional regulators ArcA and FNR, which sense oxygen availability, also play a role in controlling the expression of ubi genes. researchgate.net The recently discovered anaerobic UQ pathway is also under the control of the Fnr regulator. nih.gov
In eukaryotes, the regulatory landscape is far less clear. The COQ8A and COQ8B proteins are atypical kinases thought to play a regulatory role, potentially by phosphorylating other Coq proteins to control the assembly or activity of the CoQ-synthome. researchgate.net Furthermore, post-transcriptional coordination and mitochondrial protein import and processing are also likely points of regulation that are incompletely defined. nih.gov
A major future direction is to unravel these complex regulatory networks in eukaryotes. This will involve identifying the transcription factors that control the expression of COQ genes, investigating post-translational modifications of the Coq proteins, and understanding how the cell senses its CoQ status to adjust the biosynthetic rate. This knowledge is not only fundamental to cell biology but could also provide new targets for manipulating CoQ levels for therapeutic or industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
